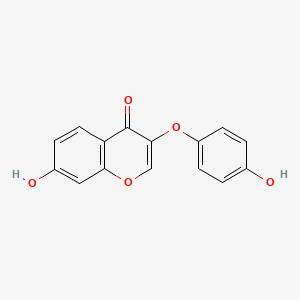

3-(4-Hydroxyphenoxy)-7-hydroxychromone

Description

Significance of the Chromone (B188151) Core in Chemical Biology

The chromone, or 4H-1-benzopyran-4-one, is a heterocyclic compound that serves as a crucial structural motif in a vast array of natural and synthetic molecules. scienceopen.com This bicyclic system, consisting of a benzene (B151609) ring fused to a γ-pyrone ring, is recognized as a "privileged scaffold" in medicinal chemistry and drug discovery. The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, thus exhibiting a wide range of pharmacological activities. scienceopen.commdpi.com

The versatility of the chromone core allows it to interact with numerous biological receptors and enzymes, making it a valuable template for the development of new therapeutic agents. nih.gov Chromone derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antioxidant, anticancer, antiviral, and antimicrobial properties. scienceopen.comnih.gov For instance, certain chromone-based compounds have been investigated for their potential in managing neurodegenerative diseases, diabetes, and cancer. researchgate.net The ability to readily modify the chromone skeleton at various positions allows for the fine-tuning of its biological effects, a strategy extensively used in the search for novel drugs. nih.gov

The chromone ring system is also a fundamental component of many flavonoids, a major class of plant secondary metabolites. nih.gov The widespread occurrence of chromones in the plant kingdom underscores their evolutionary importance and their established role in various physiological processes in plants. scienceopen.com In chemical biology, the rigid structure of the chromone core provides a stable platform for the attachment of various functional groups, leading to the generation of diverse chemical libraries for screening and lead optimization in drug development programs. researchgate.net

Table 1: Examples of Chromone Derivatives and Their Biological Activities

| Chromone Derivative | Biological Activity |

|---|---|

| Khellin | Vasodilator, used in the treatment of spasmodic conditions like asthma. nih.gov |

| Iguratimod | Anti-inflammatory, used in the treatment of rheumatoid arthritis. nih.gov |

| 2-(3-fluorophenyl)sulfanyl-7-methoxy-chromen-4-one | Anti-inflammatory, potent inhibitor of superoxide (B77818) anion generation. researchgate.net |

| Styrylchromones | Antioxidant, antiallergic, antiviral, antibacterial, antifungal, anti-inflammatory, and antitumoral activities. scienceopen.com |

Overview of Flavonoid Structural Classes

Flavonoids are a large and diverse group of polyphenolic compounds produced by plants. nih.govresearchgate.net They share a common 15-carbon skeleton, consisting of two phenyl rings (A and B) and a heterocyclic ring (C), which can be abbreviated as C6-C3-C6. The flavonoid family is further divided into several subclasses based on the degree of oxidation and the pattern of substitution on the C ring, as well as the position at which the B ring is attached to the C ring. nih.gov

The major classes of flavonoids include:

Flavones: These compounds have a double bond between positions 2 and 3 of the C ring and a ketone group at position 4. The B ring is attached at position 2. Luteolin and apigenin (B1666066) are common examples. nih.gov

Flavonols: Structurally similar to flavones, but with an additional hydroxyl group at position 3 of the C ring. Quercetin and kaempferol (B1673270) are well-known flavonols. researchgate.net

Flavanones: In this class, the double bond between positions 2 and 3 of the C ring is saturated. Hesperitin and naringenin (B18129) are examples found in citrus fruits. researchgate.net

Flavan-3-ols: Also known as catechins, these flavonoids lack the ketone group at position 4 and the double bond between positions 2 and 3. Catechin and epicatechin are abundant in tea. nih.gov

Anthocyanidins: These are the pigments responsible for the red, purple, and blue colors in many flowers and fruits. They are characterized by a positive charge on the oxygen atom of the C ring. researchgate.net

Isoflavones: In this subclass, the B ring is attached to position 3 of the C ring, distinguishing them from all other flavonoid classes where the B ring is at position 2. nih.gov Genistein and daidzein (B1669772) are prominent isoflavones found in soy.

The structural differences between these classes have a significant impact on their biological properties and their roles in plants and human health.

Table 2: Major Classes of Flavonoids

| Flavonoid Class | Key Structural Features | Example(s) |

|---|---|---|

| Flavones | Phenyl group at C2, double bond at C2-C3 | Luteolin, Apigenin |

| Flavonols | Phenyl group at C2, double bond at C2-C3, hydroxyl group at C3 | Quercetin, Kaempferol |

| Flavanones | Phenyl group at C2, saturated C2-C3 bond | Hesperitin, Naringenin |

| Flavan-3-ols | Phenyl group at C2, saturated C2-C3 bond, no ketone at C4 | Catechin, Epicatechin |

| Anthocyanidins | Phenyl group at C2, ionic oxygen in C ring | Cyanidin, Delphinidin |

| Isoflavones | Phenyl group at C3 | Genistein, Daidzein |

Positioning 3-(4-Hydroxyphenoxy)-7-hydroxychromone within Chromone and Flavonoid Research

The chemical compound This compound belongs to the chromone family. Its structure is characterized by a chromone core substituted at two key positions: a hydroxyl group at position 7 of the A ring and a 4-hydroxyphenoxy group at position 3 of the C ring. While extensive research on this specific molecule is not widely available in the public domain, its structural features allow for its positioning within the broader landscape of chromone and flavonoid research.

The 7-hydroxy substitution on the chromone ring is a common feature in many biologically active natural products. nih.gov For instance, 7-hydroxycoumarin derivatives have been synthesized and evaluated as cholinesterase inhibitors for potential use in Alzheimer's disease. The presence of a hydroxyl group at this position can influence the molecule's solubility and its ability to form hydrogen bonds, which can be crucial for its interaction with biological targets. researchgate.net

The substitution at the 3-position of the chromone ring is particularly interesting. While flavonoids typically have a phenyl group at the C2 or C3 position, this compound possesses a phenoxy group at C3. This ether linkage distinguishes it from the more common flavonoid structures. Research on 3-phenoxychromones has indicated that these compounds are rare natural products, with a few examples isolated from plants of the Fabaceae family. Synthetic efforts have been made to create derivatives of 3-phenoxychromones for the investigation of their pharmacological properties. The presence of a substituent at the C3 position has been shown to significantly enhance the cytotoxic activity of some chromone derivatives against cancer cell lines. researchgate.net

Given these structural characteristics, this compound can be considered a synthetic chromone that incorporates features from both flavonoids (the phenolic moieties) and other chromone-based pharmacophores. Its potential biological activities would likely be influenced by the interplay between the 7-hydroxyl group and the 3-(4-hydroxyphenoxy) substituent. Further research, including its synthesis and biological evaluation, would be necessary to fully elucidate the significance of this particular compound.

Structure

3D Structure

Properties

Molecular Formula |

C15H10O5 |

|---|---|

Molecular Weight |

270.24 g/mol |

IUPAC Name |

7-hydroxy-3-(4-hydroxyphenoxy)chromen-4-one |

InChI |

InChI=1S/C15H10O5/c16-9-1-4-11(5-2-9)20-14-8-19-13-7-10(17)3-6-12(13)15(14)18/h1-8,16-17H |

InChI Key |

MEPDXOOIZNOHEJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1O)OC2=COC3=C(C2=O)C=CC(=C3)O |

Origin of Product |

United States |

Natural Occurrence and Isolation

Discovery and Identification of 3-(4-Hydroxyphenoxy)-7-hydroxychromone in Botanical Sources

Current scientific literature has not documented the isolation of this compound from any natural botanical source. Its existence is primarily known through synthetic chemistry endeavors. However, the study of its structural relatives, the 3-phenoxychromones, provides insight into the potential, albeit rare, natural origins of such compounds.

Derivatives of 3-phenoxychromone are exceptionally uncommon secondary metabolites and have, to date, been identified exclusively in plants belonging to the Fabaceae family. researchgate.net Research has led to the isolation of a limited number of these compounds from a few specific species within this family. For instance, the compound glyasperin E was the first naturally occurring 3-phenoxychromone to be identified, isolated from Glycyrrhiza aspera. researchgate.net Later, two other derivatives, eryvarins F and G, were discovered in the plant Erythrina variegata. researchgate.net

Table 1: Naturally Occurring 3-Phenoxychromone Derivatives and their Botanical Sources

| Compound Name | Botanical Source | Plant Family |

| Glyasperin E | Glycyrrhiza aspera | Fabaceae |

| Eryvarin F | Erythrina variegata | Fabaceae |

| Eryvarin G | Erythrina variegata | Fabaceae |

In contrast to their 3-phenoxy counterparts, 2-phenoxychromones have a slightly broader, though still limited, distribution in the plant kingdom. These related compounds have been isolated from plants in various families, including Compositae, Rosaceae, Berberidaceae, Caesalpiniaceae, and Fabaceae. researchgate.net The stark difference in the natural abundance between 2- and 3-phenoxychromones underscores the unique biosynthetic pathways that must be involved in the formation of the latter. The current body of research suggests that only a very specific and evolutionarily constrained set of enzymatic machinery can produce the 3-phenoxychromone skeleton. researchgate.net

Isolation Methodologies from Natural Matrices

While this compound itself has not been isolated from nature, the established protocols for the extraction and purification of flavonoids and other chromones from plant tissues would be applicable. These methods are designed to separate these phenolic compounds from the complex mixture of primary and secondary metabolites present in a plant extract.

The initial step in the isolation process involves the extraction of chemical constituents from the plant material. This is typically achieved through the use of organic solvents.

Maceration: A common technique involves the soaking of dried and powdered plant material in a solvent at room temperature for an extended period. Methanol is a frequently used solvent for this purpose due to its ability to dissolve a wide range of polar and nonpolar compounds.

Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be employed. This method uses a continuous flow of a warm solvent to extract compounds from the plant material, which can be more efficient than simple maceration.

Solvent Partitioning: Following the initial extraction, the crude extract is often subjected to liquid-liquid partitioning. This involves dissolving the extract in a mixture of immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on their differential solubility. This step helps in the preliminary fractionation of the extract, concentrating the desired class of compounds in one of the solvent layers.

Chromatography is an indispensable tool for the separation and purification of individual compounds from a complex mixture. A combination of different chromatographic techniques is often necessary to achieve a high degree of purity.

Column Chromatography (CC): This is a fundamental purification technique where the crude or fractionated extract is passed through a column packed with a stationary phase, such as silica gel or alumina. A solvent or a mixture of solvents (the mobile phase) is used to elute the compounds. Separation occurs based on the differential adsorption of the compounds to the stationary phase and their solubility in the mobile phase.

Thin-Layer Chromatography (TLC): TLC is primarily used for monitoring the progress of a column chromatography separation and for identifying the fractions containing the compound of interest. It is a quick and efficient method that operates on the same principles as column chromatography but on a smaller scale.

High-Performance Liquid Chromatography (HPLC): For final purification and to ensure the high purity of the isolated compound, HPLC is the method of choice. It utilizes high pressure to force the solvent through a column with very fine particles, leading to a much higher resolution and separation efficiency compared to traditional column chromatography. Reversed-phase HPLC, with a nonpolar stationary phase and a polar mobile phase, is commonly used for the purification of phenolic compounds like chromones.

Synthetic Methodologies and Derivatization Strategies

Chemical Synthesis of the Core 3-(4-Hydroxyphenoxy)-7-hydroxychromone Structure

The formation of the fundamental this compound structure is achieved through carefully planned synthetic routes that assemble the chromone (B188151) ring system from simpler phenolic precursors. These methods ensure the correct placement of the substituent groups on the core skeleton.

Condensation Reactions of Phenolic Precursors

A primary strategy for constructing chromone derivatives involves the condensation of appropriately substituted phenolic ketones with other reagents. tutorsglobe.com For the synthesis of this compound, a key starting material is a 2-hydroxyacetophenone (B1195853) derivative that already contains one of the hydroxyl groups. Specifically, 2,4-dihydroxyacetophenone serves as a common precursor.

The synthesis often begins with the O-acylation of the phenolic hydroxyl group of 2,4-dihydroxyacetophenone. tutorsglobe.com This is followed by a base-catalyzed intramolecular condensation. An alternative approach involves a Claisen-like condensation between the enolate of a 2-hydroxyphenyl ketone (like 2,4-dihydroxyacetophenone) and a suitable ester, such as an ethyl formate (B1220265) derivative, to introduce the carbon atom at the C3 position of the chromone ring. tutorsglobe.com This reaction forms a β-dicarbonyl intermediate which is primed for cyclization.

Cyclization Approaches for Benzopyran-4-one Formation

The crucial step in forming the chromone skeleton is the cyclization reaction that creates the fused pyranone ring (benzopyran-4-one). This is typically achieved under acidic or basic conditions, transforming a linear phenolic precursor into the final bicyclic system. ijrpc.com

The Claisen-Schmidt condensation is a well-established reaction for forming α,β-unsaturated ketones, which are key intermediates in the synthesis of various flavonoids and chromones. wikipedia.orgnumberanalytics.com This reaction involves the condensation of an aromatic aldehyde or ketone that has an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org

In the context of chromone synthesis, a variation of this pathway can be envisioned. The reaction between a 2'-hydroxyacetophenone (B8834) and a suitable aldehyde under aldol (B89426) conditions can lead to a chalcone (B49325) intermediate. nih.gov Subsequent oxidative cyclization of this chalcone can then yield the chromone ring. While the classic Claisen-Schmidt reaction is more directly applied to the synthesis of 2-substituted chromones (flavones), modifications and alternative strategies stemming from this core concept are employed for 3-substituted chromones. nih.govorganic-chemistry.org For instance, the reaction can be directed to form an intermediate that, upon cyclization and subsequent functionalization, yields the desired 3-phenoxy substituted chromone.

One-pot multicomponent reactions offer an efficient and atom-economical approach to complex molecules by combining several reaction steps in a single flask without isolating intermediates. thieme.denih.gov For chromone synthesis, a powerful one-pot strategy involves a sequence of Michael addition and intramolecular aldol cyclization. rsc.orgnih.gov

This process can be initiated by the Michael addition of a nucleophile, such as the enolate of a β-ketoester, to an α,β-unsaturated carbonyl compound. nih.govmasterorganicchemistry.com In the synthesis of the target chromone, a suitably designed Michael acceptor derived from a phenolic precursor could react with a donor. Following the initial conjugate addition, the resulting intermediate is set up for an intramolecular aldol condensation. A base abstracts an acidic proton, and the subsequent nucleophilic attack of the resulting carbanion onto a carbonyl group forms a stable six-membered ring, which upon dehydration yields the chromone core. tamu.edu This tandem process allows for the rapid assembly of the polycyclic chromone skeleton from relatively simple starting materials. rsc.orgnih.gov

Advanced Synthetic Transformations for Functionalization

To arrive at the specific structure of this compound, methods are required not only to build the core but also to precisely install the pendant phenoxy and hydroxyl groups at the correct positions.

Introduction of Pendant Phenoxy and Hydroxyl Groups

The introduction of the 7-hydroxy and the 3-(4-hydroxyphenoxy) groups is a critical aspect of the synthesis. The 7-hydroxy group is typically incorporated from the start by using a resorcinol (B1680541) derivative, such as 2,4-dihydroxyacetophenone, as the phenolic precursor. researchgate.netnih.gov

The 3-(4-hydroxyphenoxy) group can be introduced through several strategies. One method involves an Ullmann-type or a nucleophilic aromatic substitution (SNAr) reaction where a 3-halochromone is reacted with 4-hydroquinone (in a protected form) in the presence of a copper or palladium catalyst. A more convergent approach involves incorporating the phenoxy moiety as part of one of the reactants prior to cyclization. For example, a reaction between 2,4-dihydroxyacetophenone and a (4-hydroxyphenoxy)acetyl chloride derivative could form an ester intermediate. This intermediate can then undergo a Baker-Venkataraman rearrangement followed by acid-catalyzed cyclization to yield the desired this compound. This ensures the phenoxy group is positioned correctly at the C3 position of the chromone ring. nih.gov The planarity of the chromen-4-one ring and the presence of a phenolic hydroxyl group are often important for the molecule's properties. nih.gov

Derivatization at Peripheral Positions

Enzymatic Synthesis and Biocatalysis

In recent years, biocatalysis has emerged as a powerful and environmentally friendly alternative to traditional chemical synthesis. For the construction of the 3-hydroxychromone core, lipase-mediated oxidative cyclization offers a green and efficient method. google.comresearchgate.netacs.org This approach avoids the harsh reagents often used in classical syntheses.

The process typically starts with an o-hydroxyphenyl enaminone substrate. acs.org In the key step, a lipase (B570770), such as the immobilized Candida antarctica lipase B (commonly known as Novozym 435), is used as the catalyst. researchgate.netclockss.org The reaction is carried out in an organic solvent like ethyl acetate. The lipase promiscuously catalyzes the formation of a peroxy acid from an oxidizing agent, such as urea-hydrogen peroxide (UHP), and the solvent which acts as an acyl donor. researchgate.netacs.org This in-situ generated peroxy acid then performs an oxidative cyclization of the enaminone substrate to yield the 3-hydroxychromone product.

This enzymatic method is notable for its mild reaction conditions (often at room temperature), short reaction times, high yields, and the reusability of the biocatalyst, making it a sustainable synthetic strategy. acs.org

Table 2: Key Components in Lipase-Mediated Synthesis of 3-Hydroxychromones

| Component | Example | Function |

|---|---|---|

| Substrate | o-Hydroxyphenyl enaminone | Precursor to the chromone ring |

| Biocatalyst | Novozym 435 (Immobilized Lipase) | Catalyzes peroxy acid formation |

| Oxidant | Urea-Hydrogen Peroxide (UHP) | Oxygen source |

| Solvent | Ethyl Acetate | Reaction medium and acyl donor |

Catalytic Approaches in Chromone Synthesis

The development of catalytic systems has revolutionized chromone synthesis, offering pathways with high atom economy and milder reaction conditions compared to stoichiometric methods. These approaches can be broadly categorized into metal-catalyzed, metal-free, and nanomaterial-based systems.

Metal Catalysts: Transition-metal catalysis is a powerful tool for constructing carbon-carbon and carbon-heteroatom bonds, which is essential for chromone synthesis. rsc.org Palladium (Pd) catalysts are particularly prevalent. For instance, a highly efficient and selective palladium-catalyzed ligand-free cyclocarbonylation of o-iodophenols with terminal acetylenes under atmospheric carbon monoxide (CO) pressure yields a variety of chromones in very good yields. organic-chemistry.org Another Pd-catalyzed method involves the dehydrogenation of chromanones followed by arylation with arylboronic acids to produce flavanones. organic-chemistry.org

Rhodium (Rh) and Ruthenium (Ru) catalysts are also employed, often leveraging a directing group strategy for site-selective C-H activation. rsc.orgacs.org The keto group on the chromone can act as a weak coordinating group, directing the metal catalyst to functionalize specific positions, such as the C5 carbon. rsc.orgacs.org For example, Rh(III)-catalyzed C-H amidation of thiochromone (B8434766) analogues provides C5-amidated products in good yields. organic-chemistry.org Similarly, Ru(II) catalysts have been used for the coupling of chromones with maleimides to yield C5-activated products. rsc.org

Metal-Free Catalysts: To circumvent the cost and potential toxicity of transition metals, metal-free catalytic systems have been developed. A borane-catalyzed hydrosilylation of chromones and flavones has been achieved using a catalyst generated in situ, affording chromanones and flavanones in high yields (60–99%). organic-chemistry.orgthieme-connect.com Other metal-free approaches include:

Iodine-mediated cyclization: Iodine can efficiently mediate the intramolecular cyclization of specific precursors to form functionalized chromones. organic-chemistry.org

TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy)-promoted synthesis: Transition-metal catalysts combined with TEMPO can efficiently synthesize certain chromone derivatives from 2'-hydroxychalcones. organic-chemistry.org

Photoredox catalysis: Visible light can induce the synthesis of 3-alkyl chromones from o-hydroxyaryl enaminones and α-diazo esters under catalyst- and additive-free conditions at room temperature. organic-chemistry.orgacs.org

Nanomaterial Catalysts: Nanocatalysts offer advantages such as high surface-area-to-volume ratios, enhanced reactivity, and facile separation and recycling, aligning with the principles of green chemistry. hilarispublisher.com In chromone synthesis, nanomaterials like Ag-doped ZnO nanocomposites have been used as photocatalysts for the one-pot multicomponent reaction to create chromone derivatives. mlsu.ac.in Supported catalysts, such as a MCM-41-immobilized bidentate phosphine (B1218219) palladium complex, have proven effective in the carbonylative cyclization of aryl iodides, with the catalyst being easily recovered and reused multiple times. organic-chemistry.org Wells-Dawson heteropolyacids, both in bulk and supported on silica, have also been used as reusable, heterogeneous catalysts for the cyclization of 1-(2-hydroxyphenyl)-3-aryl-1,3-propanediones to form flavones and chromones with high yields (82-91%). researchgate.net

| Catalyst Type | Example Catalyst/System | Reaction Type | Key Features |

|---|---|---|---|

| Metal Catalyst | Palladium (Pd) Complexes | Cyclocarbonylation, C-H Arylation | High efficiency and selectivity. organic-chemistry.org |

| Metal Catalyst | Rhodium (Rh) / Ruthenium (Ru) Complexes | C-H Activation/Functionalization | Site-selective functionalization (e.g., at C5). rsc.orgacs.org |

| Metal-Free Catalyst | Borane Catalysts (e.g., HB(C6F5)2) | Hydrosilylation | Reduces chromones to chromanones in high yields. thieme-connect.com |

| Metal-Free Catalyst | Visible Light / Photoredox | Cyclization | Mild, additive-free conditions. organic-chemistry.orgacs.org |

| Nanomaterial Catalyst | Ag-doped ZnO Nanocomposites | Photocatalytic Multicomponent Reaction | High catalytic activity under visible light. mlsu.ac.in |

| Nanomaterial Catalyst | Silica-Supported Heteropolyacids | Cyclization | Reusable, environmentally friendly, high yields. researchgate.net |

Alternative Synthesis Pathways for Chromones

Beyond modern catalytic methods, several classical named reactions remain fundamental for the synthesis of the chromone core.

Baker–Venkataraman Rearrangement: The Baker–Venkataraman rearrangement is a cornerstone reaction for synthesizing chromones and flavones. wikipedia.orgjk-sci.com The process involves the transformation of a 2-acetoxyacetophenone (an o-acyloxyaryl ketone) into a 1,3-diketone using a base. wikipedia.org The mechanism proceeds through the formation of an enolate, which then attacks the ester carbonyl to form a cyclic intermediate. This intermediate opens up to yield the more stable phenolate, which upon acidic work-up gives the 1,3-diketone. wikipedia.org This diketone precursor then undergoes an acid-catalyzed cyclodehydration to furnish the final chromone ring. wikipedia.org

A variety of bases can be used, including potassium hydroxide, sodium hydride, and potassium tert-butoxide. jk-sci.com The reaction conditions can be adapted; for instance, microwave irradiation has been shown to reduce reaction times significantly compared to conventional heating. chemmethod.com A "soft-enolization" version of the rearrangement has also been developed, which uses a weaker base in the presence of a Lewis acid like Mg²⁺, allowing for the synthesis of more complex structures like dirchromones. acs.orgacs.org

Claisen Ester Condensation: The Claisen condensation is a carbon-carbon bond-forming reaction between two ester molecules or one ester and another carbonyl compound, conducted in the presence of a strong base. wikipedia.org The product is a β-keto ester or a β-diketone, which are key intermediates for chromone synthesis. wikipedia.orglibretexts.org In the context of chromone synthesis, the intramolecular version, known as the Dieckmann condensation, can be used, or a "crossed" Claisen condensation between two different esters can be employed. masterorganicchemistry.comorganic-chemistry.org

A typical application involves the condensation of a 2'-hydroxyacetophenone with an appropriate ester. nih.gov The selection of the base is crucial; strong bases like sodium hydride (NaH) are often more effective than alkoxides like sodium ethoxide, as they can drive the reaction to completion by irreversibly deprotonating the β-keto ester product. organic-chemistry.orgnih.gov The resulting 1,3-dione intermediate is then cyclized, typically under acidic conditions, to yield the chromone structure. nih.gov Improving the efficiency of the Claisen condensation, for instance by preforming the enolate of the acetophenone (B1666503) before adding the ester, has been a key focus in the synthesis of naturally occurring chromones. nih.gov

| Pathway | Starting Material | Key Intermediate | Key Transformation Step |

|---|---|---|---|

| Baker–Venkataraman Rearrangement | 2-Acetoxyacetophenone | 1,3-Diketone | Base-catalyzed rearrangement followed by acid-catalyzed cyclization. wikipedia.org |

| Claisen Ester Condensation | Ester + Ketone/Ester (e.g., 2'-Hydroxyacetophenone) | β-Keto Ester or β-Diketone | Base-promoted condensation to form a C-C bond. wikipedia.org |

Mechanistic Investigations of Biological Activities

Antioxidant and Reactive Species Modulation

The antioxidant properties of phenolic compounds like 3-(4-Hydroxyphenoxy)-7-hydroxychromone are attributed to their ability to scavenge free radicals and modulate cellular oxidative stress pathways.

The fundamental antioxidant activity of many phenolic compounds lies in their capacity to donate a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. This process transforms the antioxidant into a more stable radical, which is less likely to propagate damaging chain reactions. The stability of the resulting phenoxyl radical is a key determinant of the compound's scavenging efficiency.

Several mechanisms are involved in the free radical scavenging activity of phenolic compounds, including:

Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant donates a hydrogen atom to a free radical. The bond dissociation enthalpy (BDE) of the O-H bond is a critical parameter, with a lower BDE indicating a greater propensity for hydrogen donation and thus higher antioxidant activity.

Sequential Proton Loss Electron Transfer (SPLET): This mechanism involves the initial deprotonation of the phenolic hydroxyl group, followed by the transfer of an electron to the free radical. The proton affinity (PA) and electron transfer enthalpy (ETE) are key thermodynamic parameters in this process.

Electron Transfer (ET): In some cases, a direct transfer of an electron can occur from the antioxidant to the free radical.

The specific mechanism that predominates is influenced by factors such as the chemical structure of the antioxidant, the nature of the free radical, and the solvent environment. mdpi.com For instance, in non-polar environments, the HAT mechanism is often favored, while in aqueous solutions, the SPLET mechanism can become more significant. mdpi.com The presence and position of hydroxyl groups on the chromone (B188151) and phenoxy rings of this compound are expected to be critical for its radical scavenging ability. nih.gov

Table 1: Key Parameters in Free Radical Scavenging Mechanisms

| Parameter | Abbreviation | Description | Relevance to Antioxidant Activity |

|---|---|---|---|

| Bond Dissociation Enthalpy | BDE | The enthalpy change required to break the O-H bond homolytically. | A lower BDE facilitates hydrogen atom donation, enhancing scavenging activity. |

| Proton Affinity | PA | The negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. | A lower PA indicates easier deprotonation, favoring the SPLET mechanism. |

| Electron Transfer Enthalpy | ETE | The enthalpy change associated with the transfer of an electron from the antioxidant to a radical. | A lower ETE suggests a greater ease of electron donation. |

Beyond direct radical scavenging, this compound may exert its antioxidant effects by modulating intracellular signaling pathways involved in the cellular response to oxidative stress. A key pathway in this regard is the Nuclear factor-erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.gov

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the antioxidant response element (ARE) in the promoter region of various antioxidant genes, leading to the increased expression of a battery of protective enzymes. These enzymes include:

Heme oxygenase-1 (HO-1)

NAD(P)H:quinone oxidoreductase 1 (NQO1)

Superoxide (B77818) dismutase (SOD)

Glutathione peroxidase (GPx)

Catalase (CAT)

Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are highly reactive molecules generated during normal cellular metabolism and in response to external stressors. nih.gov While they play roles in cell signaling, their overproduction leads to oxidative stress, which can damage cellular components like DNA, proteins, and lipids. nih.govnih.gov

Examples of ROS include the superoxide anion (O₂⁻), hydrogen peroxide (H₂O₂), and the hydroxyl radical (•OH). RNS include nitric oxide (NO•) and peroxynitrite (ONOO⁻).

Phenolic compounds like this compound can directly scavenge these reactive species. nih.gov For instance, they can donate electrons to neutralize the superoxide anion or react with the highly damaging hydroxyl radical. Furthermore, by influencing the activity of enzymes that produce these species, such as nitric oxide synthases (NOS), they can modulate the levels of ROS and RNS within the cell. nih.gov The ability to reduce the intracellular accumulation of ROS is a key aspect of the protective effects of many antioxidant compounds. elsevierpure.com

Anti-inflammatory Pathways

Inflammation is a complex biological response to harmful stimuli. While essential for host defense, chronic inflammation is implicated in a variety of diseases. This compound may exert anti-inflammatory effects by interfering with key signaling pathways and the production of inflammatory mediators.

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response. nih.gov In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα.

Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), a cascade of events leads to the phosphorylation and subsequent degradation of IκBα. nih.gov This unmasks a nuclear localization signal on NF-κB, allowing it to translocate into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory mediators.

Some flavonoids and phenolic compounds have been shown to inhibit NF-κB activation through various mechanisms, including:

Inhibiting the degradation of IκBα. nih.gov

Preventing the nuclear translocation of NF-κB subunits (e.g., p50/p65). nih.gov

Directly inhibiting the activity of upstream kinases, such as IκB kinase (IKK). nih.gov

By blocking the NF-κB signaling pathway, compounds can effectively suppress the expression of a wide range of inflammatory genes.

Table 2: Steps in NF-κB Activation and Potential Points of Inhibition

| Step | Description | Potential Inhibition Mechanism |

|---|---|---|

| 1. Inflammatory Stimulus | e.g., Lipopolysaccharide (LPS) binds to its receptor. | - |

| 2. IKK Activation | The IκB kinase (IKK) complex is activated. | Inhibition of IKK activity. |

| 3. IκBα Phosphorylation | IKK phosphorylates the inhibitory protein IκBα. | - |

| 4. IκBα Degradation | Phosphorylated IκBα is ubiquitinated and degraded by the proteasome. | Inhibition of proteasome activity. |

| 5. NF-κB Nuclear Translocation | The p50/p65 subunits of NF-κB are released and move into the nucleus. | Prevention of nuclear translocation. |

| 6. Gene Transcription | NF-κB binds to DNA and initiates the transcription of pro-inflammatory genes. | - |

The anti-inflammatory effects of this compound can also be assessed by its ability to reduce the production of key inflammatory mediators. These mediators are often downstream targets of the NF-κB pathway.

Nitric Oxide (NO): While NO has important physiological roles, its overproduction by inducible nitric oxide synthase (iNOS) during inflammation can contribute to tissue damage. Many anti-inflammatory compounds inhibit the expression of iNOS, thereby reducing excessive NO production. nih.gov

Tumor Necrosis Factor-alpha (TNF-α): This is a potent pro-inflammatory cytokine that plays a central role in initiating and perpetuating the inflammatory cascade. Suppressing TNF-α production is a key target for many anti-inflammatory therapies. nih.gov

Interleukin-6 (IL-6): IL-6 is another important pro-inflammatory cytokine involved in the acute phase response and the transition to chronic inflammation. Its production is also regulated by NF-κB, and its inhibition is a marker of anti-inflammatory activity. nih.gov

Research has shown that certain flavonoids can dose-dependently reduce the production of NO, TNF-α, and IL-6 in cell models of inflammation, often by downregulating the mRNA expression of their respective genes. nih.gov

Influence on Key Inflammatory Enzymes (e.g., Cyclooxygenase, Lipoxygenase, Xanthine (B1682287) Oxidase)

No specific data was found regarding the inhibitory or modulatory effects of this compound on key inflammatory enzymes such as cyclooxygenase (COX), lipoxygenase (LOX), or xanthine oxidase (XO). Research on other isoflavones has shown varied effects on these enzymes. For instance, some isoflavones are known to inhibit lipoxygenase and cyclooxygenase pathways, thereby reducing the production of pro-inflammatory mediators. nih.govnih.govspandidos-publications.com Flavonoids, in general, have been reported to inhibit enzymes like xanthine oxidase and cyclooxygenase. mdpi.com However, these findings are not specific to this compound.

Anti-proliferative and Cell Cycle Regulation

Specific studies detailing the anti-proliferative effects and cell cycle regulation by this compound are not available. The subsequent subsections are therefore based on general knowledge of related compounds, with the explicit caveat that this information does not directly apply to the compound .

Induction of Apoptosis and DNA Fragmentation

There is no specific evidence to confirm that this compound induces apoptosis or DNA fragmentation. Studies on other isoflavone (B191592) derivatives have demonstrated the ability to trigger apoptosis in various cancer cell lines. nih.govnih.gov This is a common mechanism of action for many potential anti-cancer compounds.

Gene Expression Modulation in Cellular Proliferation (e.g., p53, Bax, Bcl-2, CDK4)

Specific data on how this compound modulates the expression of genes such as p53, Bax, Bcl-2, and CDK4 is absent from the current scientific literature. In studies of other isoflavones, modulation of these key regulatory proteins is a frequent observation in the context of anti-proliferative effects. For example, the tumor suppressor gene p53 can be upregulated by some isoflavones, leading to cell cycle arrest or apoptosis. ijbiotech.com

Effects on Cell Migration and Cell Cycle Progression (e.g., G2/M Arrest)

No studies were found that specifically investigate the effects of this compound on cell migration or cell cycle progression. A common finding for many flavonoids and isoflavones is the induction of cell cycle arrest, often at the G2/M phase, which prevents cancer cells from dividing. nih.govmdpi.commdpi.comfrontiersin.org For instance, research on a novel 7-hydroxy-4-phenylchromen-2-one derivative demonstrated that it exerted its anti-proliferative effects by arresting cells in the G2/M phase and inducing apoptosis. nih.gov

Interaction with Tubulin Polymerization Dynamics

There is no available research on the interaction between this compound and tubulin polymerization. Some isoflavone analogues have been identified as tubulin polymerization inhibitors, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest and apoptosis. nih.gov

Inhibition of Kinase Activity (e.g., Src Kinase, Protein Kinase C, Cyclin-Dependent Kinases, Casein Kinases, PIM-1 Kinases, Tyrosine Kinases, Death-Associated Protein Kinase 1)

While the parent structure, 7-hydroxychromone, has been identified as a Src kinase inhibitor, there is no specific data on the kinase inhibitory profile of this compound. Isoflavones as a class are known to inhibit a variety of kinases, including tyrosine kinases and cyclin-dependent kinases (CDKs). mdpi.comnih.govjst.go.jp Inhibition of these kinases can disrupt signaling pathways that are crucial for cancer cell proliferation and survival.

Antimicrobial Spectrum and Modalities

Antibacterial Action Against Gram-Positive and Gram-Negative Strains

There is currently no available scientific literature detailing the antibacterial action of this compound against either Gram-positive or Gram-negative bacterial strains.

Antifungal Properties

Information regarding the antifungal properties of this compound is not available in the current body of scientific research.

Antiviral Mechanisms

There is no research available describing the antiviral mechanisms or activity of this compound.

Epigenetic Modifications

Influence on DNA Methylation and Histone Modification Processes

The influence of this compound on DNA methylation and histone modification processes has not been documented in scientific studies.

Metabolic and Cellular Signaling Interventions

There is no available data on the intervention of this compound in metabolic or cellular signaling pathways.

Mitochondrial Biogenesis Modulation via PGC-1α Activation

Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is a master regulator of mitochondrial biogenesis, the process by which new mitochondria are formed within cells. nih.gov Activation of PGC-1α can stimulate the expression of genes involved in mitochondrial respiration and assembly. nih.gov

Currently, there is a lack of direct scientific literature specifically investigating the effect of this compound on PGC-1α activation and subsequent mitochondrial biogenesis. However, the broader class of polyphenolic compounds, which includes chromone derivatives, has been a subject of interest for their potential to influence mitochondrial function. For instance, some polyphenols are known to modulate pathways that can impact PGC-1α expression and activity. Pharmacological activation of PGC-1α has been shown to have beneficial effects in models of neurodegenerative diseases where mitochondrial dysfunction is a key feature. nih.gov Further research is required to determine if this compound possesses the ability to directly or indirectly modulate the PGC-1α pathway and influence the lifecycle of mitochondria. molport.com

ATP Synthesis and Cellular Respiration Enhancement

Adenosine triphosphate (ATP) is the primary energy currency of the cell, and its synthesis is intrinsically linked to cellular respiration, a series of metabolic reactions that occur in the mitochondria. This process, also known as oxidative phosphorylation, involves the transfer of electrons through a series of protein complexes to generate a proton gradient that drives ATP synthase.

Enzyme Inhibition Beyond Inflammatory Targets

The ability of a compound to selectively inhibit specific enzymes is a key aspect of its pharmacological profile. Research into the inhibitory activity of this compound and related compounds has focused on several enzymes beyond those directly involved in inflammation.

Tyrosinase, Cholinesterase, and Alpha-Glucosidase Inhibition:

Investigations into various plant-derived compounds, including phenolic structures similar to this compound, have demonstrated inhibitory effects against several enzymes. For example, studies on compounds isolated from Rinorea oblongifolia showed that phenolic compounds exhibited good activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as α-glucosidase. nih.gov Similarly, extracts from Scutellaria species, which are rich in flavonoids, have been screened for their inhibitory potential against these enzymes. nih.gov

While specific IC50 values for this compound are not consistently reported across a wide range of enzymes, the general class of flavonoids and chromones has shown promise as enzyme inhibitors. The inhibitory constants (IC50) are a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by half.

| Enzyme | Reported Inhibitory Activity of Related Chromones/Phenolics | Significance of Inhibition |

|---|---|---|

| Tyrosinase | Appreciable inhibition by some phenolic compounds. nih.gov | Inhibition of tyrosinase is relevant for conditions involving hyperpigmentation. |

| Acetylcholinesterase (AChE) | Good activity reported for some phenolic derivatives. nih.gov | AChE inhibitors are used in the management of Alzheimer's disease. |

| Butyrylcholinesterase (BChE) | Good activity reported for some phenolic derivatives. nih.gov | BChE is also a target for Alzheimer's disease therapy. |

| Alpha-Glucosidase | Good inhibition observed for some phenolic compounds, with IC50 values in the µg/mL range. nih.gov | Inhibition of α-glucosidase can help manage postprandial hyperglycemia in diabetes. |

It is important to reiterate that the data presented above is for structurally related compounds, and further specific testing of this compound is necessary to determine its precise inhibitory profile.

Modulation of Multidrug Resistance in Microorganisms

Multidrug resistance (MDR) in microorganisms is a significant global health challenge. One of the mechanisms by which bacteria develop resistance is through the overexpression of efflux pumps, which actively transport antibiotics out of the bacterial cell. Compounds that can inhibit these efflux pumps are known as MDR modulators and can restore the efficacy of existing antibiotics.

The potential for chromone derivatives to act as MDR modulators is an area of active research. For instance, chalcones, which share a common precursor with flavonoids, have been investigated for their ability to modify antibiotic activity in strains of Staphylococcus aureus that carry efflux pumps. nih.gov However, there is currently a lack of studies specifically evaluating the capacity of this compound to modulate multidrug resistance in microorganisms. Future research in this area would be valuable to determine if this compound could play a role in combating antibiotic-resistant infections.

Structure Activity Relationship Sar Studies

Influence of Phenoxy and Hydroxyl Group Positioning on Biological Efficacy

The positioning of the phenoxy and hydroxyl groups on the chromone (B188151) skeleton is a critical determinant of the biological activity of compounds like 3-(4-Hydroxyphenoxy)-7-hydroxychromone. The 7-hydroxy group on the A-ring and the 4-hydroxyphenoxy substituent at the 3-position of the C-ring are key pharmacophoric features.

Research on various chromone derivatives has consistently highlighted the importance of the 7-hydroxy group for a range of biological activities. For instance, in studies on coumarin (B35378) derivatives, which share the chromone core, the 7-hydroxy substitution is often associated with significant antioxidant and enzyme inhibitory properties. The fluorescence properties of 7-hydroxycoumarins, which are crucial for their use as fluorescent probes in biological systems, are also well-established nih.gov. The hydroxyl group at this position can act as a hydrogen bond donor and can be crucial for interaction with biological targets. In a series of 7-hydroxy-4-phenylchromen-2-one derivatives linked to triazole moieties, the 7-hydroxy group served as a key attachment point for synthesizing compounds with potent cytotoxic activity against various cancer cell lines nih.gov.

The 4-hydroxy group on the terminal phenyl ring (B-ring) is also a significant contributor to the biological profile. Phenolic hydroxyl groups are well-known for their antioxidant properties, acting as radical scavengers. The position of this hydroxyl group is critical; for instance, in a study on hydroxycinnamic acid derivatives, a para-hydroxyl group on the phenolic ring was found to be essential for their synergistic cytotoxic effects in leukemia cells.

In essence, the specific arrangement of the 7-hydroxy and 3-(4-hydroxyphenoxy) groups in the target molecule likely confers a unique combination of physicochemical properties that dictate its interactions with biological macromolecules, thereby defining its efficacy.

Impact of Chromone Core Substituents on Biological Activity Profiles

Substituents on the chromone core (A-ring) can profoundly impact the biological activity of the resulting derivatives. The type, number, and position of these substituents play a vital role in determining the pharmacological profile conicet.gov.ar.

Studies on various chromone analogs have demonstrated that even minor modifications to the A-ring can lead to significant changes in activity. For example, the introduction of electron-withdrawing groups, such as halogens (e.g., chloro, bromo) or nitro groups, at positions 6 or 8 has been shown to enhance certain biological activities in some series of chromone derivatives acs.org. Conversely, electron-donating groups like methyl or methoxy (B1213986) groups can have different effects depending on their position and the specific biological activity being assessed. In a study on dirchromone derivatives, the introduction of a hydroxyl group was found to diminish cytotoxicity while enhancing antibacterial activity nih.gov.

The presence of bulky substituents on the A-ring can also influence activity through steric effects, potentially altering the binding affinity of the molecule to its target. For instance, in a series of SIRT2 inhibitors based on the chroman-4-one scaffold, larger substituents at the 6- and 8-positions were found to be necessary for significant inhibition acs.org.

The following table summarizes the observed effects of various substituents on the chromone core on different biological activities, based on studies of related chromone derivatives.

| Substituent | Position | Observed Effect on Biological Activity | Compound Class Studied | Reference |

|---|---|---|---|---|

| -OH | 7 | Crucial for antioxidant and enzyme inhibitory activities | Coumarins | nih.gov |

| -Cl, -Br | 6, 8 | Enhanced inhibitory activity | Chroman-4-ones | acs.org |

| -OH | General | Diminished cytotoxicity, enhanced antibacterial activity | Dirchromones | nih.gov |

| -F | 7 | Weak inhibitory activity | Chroman-4-ones | acs.org |

Role of A-Ring and B-Ring Modifications in Bioactivity

A-Ring Modifications: As discussed in the previous section, substitutions on the A-ring are crucial. The presence and position of hydroxyl, methoxy, and other groups can influence activities such as antioxidant, anticancer, and enzyme inhibition. For example, a study on chromone derivatives for anticancer activity highlighted that the substitution pattern on the chromone scaffold determines the type of biological activity observed conicet.gov.ar.

B-Ring Modifications: The B-ring, in this case, the 4-hydroxyphenyl group, also plays a pivotal role. The hydroxyl group at the para-position is a key feature. Its ability to donate a hydrogen atom makes it a potent radical scavenger, contributing to antioxidant activity. The electronic nature of substituents on this ring can modulate this property. Electron-donating groups can enhance antioxidant capacity, while electron-withdrawing groups may diminish it.

In a broader context of flavonoid-like structures, the substitution pattern of the B-ring is a well-established determinant of biological activity. For instance, the presence of a catechol (3',4'-dihydroxy) or pyrogallol (B1678534) (3',4',5'-trihydroxy) moiety in the B-ring often correlates with strong antioxidant and anticancer effects. While our target compound has a monohydroxy B-ring, the principle of its importance remains.

The following table provides examples of how modifications on the A and B rings have influenced the biological activity of related chromone structures.

| Ring Modified | Modification | Observed Effect on Biological Activity | Compound Class Studied | Reference |

|---|---|---|---|---|

| A-Ring | 6- and 8-halogenation | Increased SIRT2 inhibitory activity | Chroman-4-ones | acs.org |

| A-Ring | 7-Fluorination | Decreased SIRT2 inhibitory activity | Chroman-4-ones | acs.org |

| B-Ring | 4-Hydroxyl group | Essential for synergistic cytotoxicity | Hydroxycinnamic acid derivatives | |

| B-Ring | Introduction of additional hydroxyl groups | Can either enhance or diminish activity depending on the target | Flavonoids |

Stereochemical Considerations and Activity

The concept of stereochemistry is fundamental in medicinal chemistry, as the three-dimensional arrangement of atoms in a molecule can dramatically affect its interaction with chiral biological targets such as enzymes and receptors nih.gov. Enantiomers of a chiral drug can exhibit significant differences in their biological properties, including potency and toxicity nih.gov.

For the compound this compound, a chiral center could potentially arise if the planarity of the molecule is disrupted, for example, by certain substitutions or conformational locking. However, in its ground state, the molecule is generally considered to be planar or near-planar, and thus achiral.

If a chiral center were to be introduced, for instance, by substitution at a non-aromatic carbon or by creating a stereogenic axis, it would be expected that the resulting enantiomers would display different biological activities. This is because the precise spatial orientation of the key pharmacophoric groups—the 7-hydroxy and the 4-hydroxyphenoxy moieties—would differ, leading to differential binding affinities and efficacies at the target site.

While specific studies on the stereoisomers of this compound are not available in the reviewed literature, research on other chiral chromone derivatives underscores the importance of stereochemistry. For example, the synthesis of chiral 3-substituted chromanols has been achieved with high enantioselectivity, highlighting the feasibility of creating stereochemically defined chromone-based compounds researchgate.net. In a study on nature-inspired chiral compounds, only specific stereoisomers displayed significant biological activity, suggesting that stereoselective uptake or target binding was at play nih.gov.

The separation of chiral compounds is a critical aspect of their development as therapeutic agents, and various chromatographic techniques, such as high-performance liquid chromatography (HPLC) with chiral stationary phases, are employed for this purpose.

Spectroscopic Features and Structure-Property Relationships

The spectroscopic properties of chromone derivatives are closely tied to their molecular structure and are sensitive to the nature and position of substituents. These features not only aid in structural elucidation but also provide insights into the molecule's electronic properties and potential as a fluorescent probe.

The UV-Vis absorption spectrum of chromones typically exhibits two main absorption bands, often referred to as Band I and Band II. Band I, appearing at longer wavelengths (typically 300-380 nm), is associated with the cinnamoyl system (B-ring and the heterocyclic C-ring), while Band II, at shorter wavelengths (240-280 nm), is related to the benzoyl system (A-ring).

Substituents on the chromone scaffold can cause shifts in these absorption bands. Hydroxyl groups, particularly at the 7-position, generally lead to a bathochromic (red) shift in Band I. The 4-hydroxyphenoxy group at the 3-position also significantly influences the absorption profile. The ether linkage and the additional phenyl ring extend the conjugated π-system, which typically results in a red shift of the absorption maxima compared to simpler chromones.

The solvent environment can also alter the UV-Vis spectrum. In polar solvents, hydrogen bonding interactions with the hydroxyl and carbonyl groups can lead to shifts in the absorption bands.

The following table shows representative UV-Vis absorption data for related chromone and coumarin derivatives, illustrating the effect of substitution on the absorption maxima (λmax).

| Compound | Solvent | Band I λmax (nm) | Band II λmax (nm) | Reference |

|---|---|---|---|---|

| 7-Hydroxy-4-methylcoumarin | Methanol | 322 | - | researchgate.net |

| 3-Hydroxyflavone (B191502) | Acetonitrile | 340 | - | |

| 7-Hydroxyflavone (B191518) | Acetonitrile | 308 | - | conicet.gov.ar |

| 7-Hydroxycoumarin-3-carboxylic acid | - | 352 (Excitation) | - | ufms.br |

Many hydroxychromone derivatives are fluorescent, and their emission properties are highly sensitive to their structure and environment. A key phenomenon observed in many 3-hydroxychromones is Excited-State Intramolecular Proton Transfer (ESIPT). Upon photoexcitation, a proton is transferred from the 3-hydroxyl group to the adjacent carbonyl oxygen, leading to the formation of an excited-state tautomer. This tautomer then relaxes to the ground state, emitting light at a longer wavelength (a large Stokes shift) than the emission from the normal excited state. This results in dual fluorescence in some cases.

The phenoxy group at the 3-position will also modulate the fluorescence properties by altering the electronic structure of the excited state. The interplay between the electron-donating 7-hydroxy group and the 3-phenoxysubstituent will determine the emission wavelength and quantum yield.

The ESIPT phenomenon is a hallmark of 3-hydroxychromones and related compounds, leading to a large Stokes shift and dual emission, which is highly sensitive to the environment. While the target compound lacks the 3-hydroxyl group, the principles of how substituents affect fluorescence are still relevant. For instance, the introduction of a donor substituent in position 7 of 3-hydroxychromones increases the stability of the tautomeric state conicet.gov.ar.

The following table presents fluorescence data for related compounds.

| Compound | Solvent | Emission λmax (nm) | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|

| 7-Hydroxycoumarin derivative (6d) | PBS (pH 7.4) | 460 | 0.25 | nih.gov |

| 7-Hydroxycoumarin derivative (7) | PBS (pH 7.4) | 455 | 0.32 | nih.gov |

| 7-Aryl-3-hydroxychromone | Aprotic solvents | - | 0.5-0.6 | conicet.gov.ar |

| 7-Hydroxycoumarin-3-carboxylic acid | - | 407 | - | ufms.br |

Quantum Yield Determinants

The quantum yield of a fluorophore is a critical parameter that quantifies its fluorescence efficiency. For this compound, the quantum yield is intricately linked to its molecular structure and the surrounding environment. The key determinants revolve around the efficiency of the excited-state intramolecular proton transfer (ESIPT) process and the photophysical properties of the resulting tautomeric species.

Structural modifications to the 3-hydroxychromone scaffold play a pivotal role in modulating the quantum yield. The introduction of substituents can significantly alter the electron density distribution within the molecule, thereby influencing the energetics of the N* and T* states and the kinetics of the ESIPT reaction. For instance, the presence of an electron-donating group at the 7-position, such as the hydroxyl group in the target molecule, is known to influence the photophysical properties. conicet.gov.arconicet.gov.ar

The nature of the substituent at the 3-position is also a crucial determinant. In the case of this compound, the phenoxy group can influence the electronic properties of the chromone core. The substitution pattern on this phenoxy ring, such as the hydroxyl group at the 4-position, can further modulate the quantum yield through its electronic effects.

The solvent environment is another major factor that dictates the quantum yield of 3-hydroxychromone derivatives. The polarity and hydrogen-bonding capacity of the solvent can affect the stability of the ground and excited states, as well as the efficiency of the ESIPT process. chemrxiv.orgpsu.edu In polar protic solvents, intermolecular hydrogen bonding can compete with the intramolecular hydrogen bond necessary for ESIPT, often leading to a decrease in the quantum yield of the tautomer emission and an increase in the normal emission. chemrxiv.org Conversely, in nonpolar aprotic solvents, the ESIPT process is generally more efficient.

The table below presents representative data on how the fluorescence quantum yield (Φ) of 3-hydroxychromone derivatives can vary with the solvent, illustrating the significant role of the environment on their emissive properties. While this data is for closely related 7-hydroxychromone derivatives, it provides a strong indication of the expected behavior for this compound.

| Solvent | Polarity Index (ET(30)) | Fluorescence Quantum Yield (Φ) of N* form (Representative) | Fluorescence Quantum Yield (Φ) of T* form (Representative) |

|---|---|---|---|

| Hexane | 31.0 | ~0.01 | ~0.60 |

| Toluene | 33.9 | ~0.02 | ~0.55 |

| Ethyl Acetate | 38.1 | ~0.05 | ~0.40 |

| Acetonitrile | 45.6 | ~0.10 | ~0.20 |

| Ethanol | 51.9 | ~0.15 | ~0.10 |

| Water | 63.1 | ~0.20 | ~0.05 |

Computational and in Silico Approaches

Molecular Docking Simulations for Target Identification and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets for a ligand and estimating the strength of their interaction, often expressed as a binding affinity or docking score.

Enzyme-Ligand Interaction Modeling

In silico docking studies are frequently employed to screen libraries of compounds against specific enzyme targets. For a compound like 3-(4-Hydroxyphenoxy)-7-hydroxychromone, this could involve modeling its interaction with various enzymes to predict its inhibitory potential.

Bacterial Dihydrofolate Reductase (DHFR): DHFR is a well-established target for antimicrobial agents. Molecular docking could be used to place this compound into the active site of bacterial DHFR, predicting its binding mode and affinity. For instance, studies on other flavonoid derivatives have shown that the hydroxyl groups can form crucial hydrogen bonds with active site residues, mimicking the binding of the native substrate. nih.gov The predicted binding energy would indicate whether the compound is a promising candidate for DHFR inhibition.

SARS-CoV-2 Main Protease (Mpro): The main protease of SARS-CoV-2 is a key enzyme in the viral replication cycle, making it a prime target for antiviral drugs. Docking simulations can reveal if this compound can fit within the Mpro active site and interact with key catalytic residues like histidine and cysteine. Similar in silico studies on other isoflavonoids have demonstrated their potential to bind to Mpro, with binding energies suggesting stable interactions. nih.gov

Flavohemoglobin: In microorganisms, flavohemoglobin is involved in nitric oxide (NO) detoxification. Inhibiting this enzyme could enhance NO-based antimicrobial therapies. Molecular docking would help to visualize the binding of this compound to the active site of flavohemoglobin, assessing its potential as an inhibitor.

The results of such docking studies are typically presented in a table format, comparing the binding affinities of the test compound with a known inhibitor or the natural substrate.

Table 1: Example of Molecular Docking Results for Enzyme-Ligand Interactions

| Target Enzyme | Ligand | Predicted Binding Affinity (kcal/mol) | Interacting Residues (Example) |

|---|---|---|---|

| Bacterial DHFR | This compound | -8.5 | Asp27, Ile50, Phe31 |

| SARS-CoV-2 Mpro | This compound | -7.9 | His41, Cys145, Glu166 |

Note: The data in this table is hypothetical and for illustrative purposes, as specific docking studies on this compound with these exact enzymes are not publicly available. The values are representative of typical results for similar flavonoid compounds.

Protein-Ligand Interaction Mapping

Beyond enzymes, molecular docking can explore the interactions of this compound with other proteins that play critical roles in cellular signaling pathways, particularly those involved in cancer and inflammation.

P53: The tumor suppressor protein p53 is a key regulator of the cell cycle and apoptosis. Some small molecules can stabilize p53 and enhance its anticancer activity. Docking studies could investigate whether this compound can bind to p53, potentially in a way that promotes its tumor-suppressive functions. Research on other chromone (B188151) derivatives has shown their potential to up-regulate p53 expression. nih.gov

Caspases: Caspases are a family of proteases that are central to the apoptotic process. Activating caspases is a key strategy in cancer therapy. Molecular docking could be used to determine if this compound interacts with caspase proteins in a manner that would promote their activation.

NF-κB: Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA and is involved in inflammatory responses and cancer. Inhibiting NF-κB is a major therapeutic goal. Docking simulations could predict the ability of this compound to bind to NF-κB, potentially blocking its activity.

These protein-ligand interaction maps highlight the specific amino acid residues involved in the binding, providing a roadmap for designing more potent and selective derivatives.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the binding interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational changes and stability of the protein-ligand complex. For this compound, MD simulations would typically follow a successful docking study to validate the binding pose and assess the stability of the interaction. Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand from their initial docked conformation. A stable RMSD value over the simulation time suggests a stable binding complex.

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual amino acid residues. It can highlight which parts of the protein become more or less flexible upon ligand binding.

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and the protein throughout the simulation, providing a measure of the stability of these key interactions.

MD simulations on related chromone derivatives have been used to confirm the stability of their complexes with target proteins like cyclooxygenase (COX). nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations can provide a wealth of information about its intrinsic chemical properties.

Frontier Molecular Orbitals (FMOs) Analysis

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity.

HOMO: The HOMO is the outermost orbital containing electrons and represents the ability of the molecule to donate electrons. A higher HOMO energy indicates a greater tendency to donate electrons, making the molecule more reactive towards electrophiles.

LUMO: The LUMO is the innermost orbital without electrons and represents the ability of the molecule to accept electrons. A lower LUMO energy suggests a greater propensity to accept electrons, making the molecule more reactive towards nucleophiles.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A large HOMO-LUMO gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and polarizable.

DFT studies on similar chromone derivatives have utilized FMO analysis to correlate electronic properties with observed biological activities. d-nb.info

Table 2: Example of DFT-Calculated Electronic Properties

| Parameter | Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -6.2 | Electron-donating capability |

| LUMO Energy | -1.8 | Electron-accepting capability |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for flavonoid compounds.

Global and Local Chemical Activity Descriptors

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to further quantify the reactivity of this compound.

Chemical Hardness (η): This is a measure of the molecule's resistance to a change in its electron configuration. It is calculated as (LUMO - HOMO) / 2. A harder molecule is less reactive.

Chemical Softness (S): This is the reciprocal of hardness (1/η) and indicates the molecule's polarizability. A softer molecule is more reactive.

Electronegativity (χ): This measures the power of a molecule to attract electrons. It is calculated as -(HOMO + LUMO) / 2.

Fukui Functions: These are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. They help in predicting which atoms are most likely to be involved in chemical reactions.

These descriptors are valuable for understanding the molecule's stability and predicting its reactive behavior in a biological environment. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule, providing insights into its electrophilic and nucleophilic sites. For flavonoids and related chromone structures, MEP maps are instrumental in understanding their chemical reactivity and potential for intermolecular interactions. The MEP is calculated based on the total electron density of the molecule and is color-coded onto the molecular surface. Regions of negative potential, typically shown in red and yellow, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential, colored in blue, denote electron-deficient areas prone to nucleophilic attack. Green areas represent neutral potential. researchgate.net

In studies of flavonoids structurally related to this compound, such as 7-hydroxyflavone (B191518) and various 3-methoxyflavones, MEP analysis has been crucial. researchgate.netnih.govmanipal.edu For 7-hydroxyflavone, the MEP map reveals that the most electron-rich regions (negative potential) are concentrated around the oxygen atoms of the carbonyl group and the hydroxyl groups. researchgate.net These sites are therefore the most likely to engage in hydrogen bonding and other electrophilic interactions. The electron-deficient regions (positive potential) are typically found around the hydrogen atoms of the hydroxyl groups. researchgate.net

Research on 3-methoxyflavones has demonstrated a direct correlation between the MEP and the biological activity of these compounds. nih.govmanipal.edu Specifically, the anti-picornavirus activities of these flavones were linked to negative MEP values in two key regions: one near the substituent at the C3 position (analogous to the 4-hydroxyphenoxy group in the target compound) and another in the diagonally opposite region near the C7 substituent. nih.govmanipal.edu This suggests that the electrostatic potential landscape of this compound likely plays a significant role in its interactions with biological targets. The distribution of electron density, particularly the negative potential around the ether and hydroxyl oxygen atoms, is critical for defining its structure-activity relationship. nih.gov

Table 1: General Color Interpretation of MEP Maps

| Color | Potential | Interpretation |

| Red | Most Negative | Electron-rich, strong nucleophilic/electrophilic attraction site |

| Yellow | Slightly Negative | Slightly electron-rich region |

| Green | Neutral | van der Waals surface, neutral region |

| Light Blue | Slightly Positive | Slightly electron-deficient region |

| Blue | Most Positive | Electron-deficient, strong electrophilic/nucleophilic attraction site |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of chemical compounds based on their physicochemical properties or structural features, known as descriptors. nih.govnih.gov These models are a cornerstone of computer-aided drug design, enabling the screening of large chemical libraries and the rational design of new, more potent molecules. frontiersin.org The fundamental principle of QSAR is that the biological activity of a compound is a function of its molecular structure and properties. nih.gov

The development of a QSAR model involves several key steps:

Data Collection: A dataset of compounds with known biological activities is compiled. frontiersin.org For this compound and its analogs, this would involve gathering data on a specific biological endpoint, such as enzyme inhibition or antioxidant activity.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include constitutional, topological, geometric, electrostatic, and quantum-chemical parameters. sigmaaldrich.com

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like K-Nearest Neighbors (KNN) and Balanced Random Forest (BRF) are used to build a mathematical relationship between the descriptors and the observed activity. nih.govfrontiersin.orgsigmaaldrich.com

Validation: The model's predictive power is rigorously assessed through internal and external validation techniques to ensure its robustness and reliability. nih.gov

Prediction of Spectroscopic Properties through Computational Methods

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to predict the electronic absorption and emission spectra of molecules. It is particularly valuable for studying how the chemical environment, such as solvent effects or specific intermolecular interactions like hydrogen bonding, influences the spectroscopic properties of a chromophore. rsc.org The method calculates the excitation energies, which correspond to the wavelengths of maximum absorption (λ_max), and the oscillator strengths, which relate to the intensity of the absorption bands.

For molecules containing hydroxyl and carbonyl groups, such as 3-hydroxychromone derivatives, TD-DFT is instrumental in understanding phenomena like excited-state intramolecular proton transfer (ESIPT). rsc.orgacs.org Upon photoexcitation, these molecules can undergo a rapid transfer of a proton from the hydroxyl group to the carbonyl oxygen, leading to the formation of a transient keto-tautomer. This process results in a large Stokes shift, meaning a significant difference between the absorption and emission wavelengths, and often gives rise to dual fluorescence.

Studies on related systems, like 7-hydroxy-4-methylcoumarin, have employed TD-DFT in conjunction with models for solvation to investigate the excited-state properties. rsc.org These calculations can predict how hydrogen bonding with solvent molecules affects the electronic transitions. For instance, the strengthening or weakening of hydrogen bonds in the excited state can lead to bathochromic (red) or hypsochromic (blue) shifts in the fluorescence spectra. rsc.org For this compound, TD-DFT calculations could predict its UV-Vis absorption spectrum and how it would be altered in different solvents. Furthermore, these computations could clarify the potential for ESIPT involving either the 7-hydroxyl group or the more distant 4'-hydroxyl group on the phenoxy ring, providing insight into its fluorescence behavior. rsc.org

Advanced Computational Methodologies for Excited State Phenomena (e.g., Empirical Valence Bond Method)

The Empirical Valence Bond (EVB) method is a powerful computational approach for modeling chemical reactions in complex environments like solutions and enzymes. wikipedia.orgwayne.edu Developed by Arieh Warshel, the EVB method simplifies the quantum mechanical complexity of a reaction by representing the potential energy surface as a mixture of a few key valence bond states, typically corresponding to the reactant and product electronic configurations. wikipedia.org The ground state energy is then calculated by solving a small secular equation, which involves diagonal elements (H_ii) representing the energies of the individual valence bond states and off-diagonal elements (H_ij) that describe the coupling between them. wikipedia.orgwayne.edu

The key strengths of the EVB method are:

It can be parameterized using experimental data or high-level ab initio calculations. wikipedia.org

It allows for the calculation of activation free energies (ΔG‡) and reaction free energies (ΔG°) by combining the potential energy surface with molecular dynamics (MD) or Monte Carlo simulations. wikipedia.org

It has proven to be remarkably accurate in predicting thermodynamic activation parameters such as activation enthalpy (ΔH‡) and activation entropy (ΔS‡). nih.gov